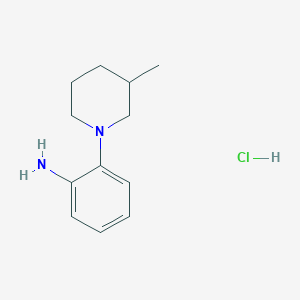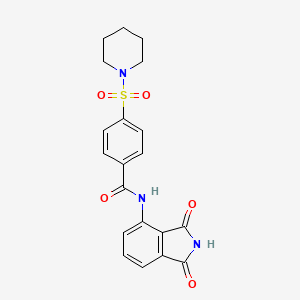
3-Chloro-1-methyl-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methyl-4-phenylazetidin-2-one is a chemical compound with the CAS Number: 79114-20-8 . It has a molecular weight of 195.65 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name of this compound is this compound . The InChI code is 1S/C10H10ClNO/c1-12-9 (8 (11)10 (12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical form of this compound is a liquid . It has a molecular weight of 195.65 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
3-Chloro-1-methyl-4-phenylazetidin-2-one is utilized in the synthesis of various azetidinone derivatives through reactions involving chloroacetic acid and POCl3, showcasing its role in creating compounds with antibacterial activities. These derivatives have been synthesized and characterized using spectroscopic techniques, indicating their potential in antimicrobial research (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial and Cytotoxic Activity
Studies on azetidin-2-one derivatives have shown that they possess significant antimicrobial and cytotoxic activities. These activities are crucial for developing new therapeutic agents. For instance, a series of novel azetidine-2-one derivatives have been synthesized and tested, revealing good antibacterial and cytotoxic properties against various bacterial strains and cancer cell lines, highlighting the chemical's potential in medicinal chemistry and drug discovery (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Synthesis of Bioactive Compounds
The compound has also been involved in the synthesis of bioactive molecules such as docetaxel, a well-known anticancer drug. The process includes synthesizing protected N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one and its further application in esterifying protected 10-desacetylbaccatin III. This highlights the importance of this compound in synthesizing complex bioactive molecules with potential therapeutic applications (Lucatelli, Viton, Gimbert, & Greene, 2002).
Enzyme-linked Immunosorbent Assay (ELISA) Development
Beyond synthesis, this compound plays a role in developing diagnostic tools, such as enzyme-linked immunosorbent assays (ELISAs) for detecting environmental and agricultural contaminants. This underscores its utility not only in drug synthesis but also in environmental monitoring and safety assessments (Qian, Wang, Wu, Zhang, Sun, Liu, & Liu, 2009).
Safety and Hazards
The safety information for 3-Chloro-1-methyl-4-phenylazetidin-2-one indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-chloro-1-methyl-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-9(8(11)10(12)13)7-5-3-2-4-6-7/h2-6,8-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYZBPDNPFFZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C1=O)Cl)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dimethyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2863906.png)
![3-(3-Amino-4-fluorophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2863907.png)
![4-phenyl-N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2863910.png)
![N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2863911.png)


![3-(3-(4-(4-acetylphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2863914.png)
![1'-Prop-2-enoylspiro[3H-chromene-2,3'-piperidine]-4-one](/img/structure/B2863916.png)
![6-(3,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2863917.png)


![[5-(3-Chlorophenyl)furan-2-yl]methanol](/img/structure/B2863924.png)
